molecular formula C23H27F2NO2 B14644109 8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 51787-82-7

8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B14644109
CAS No.: 51787-82-7
M. Wt: 387.5 g/mol
InChI Key: SZRKKGBMJZHSNX-UHFFFAOYSA-N
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Description

8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorinated phenyl groups and a spirocyclic framework, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of cyclopropyl-di-(4-fluorophenyl)-carbinol with thionyl chloride to form 4-chloro-1,1-di-(4-fluorophenyl)-1-butene . This intermediate is then hydrogenated in the presence of a palladium-on-charcoal catalyst to yield 1-chloro-4,4-di-(4-fluorophenyl)-butane . The final step involves the reaction of this intermediate with 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane in the presence of sodium carbonate and potassium iodide to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or the phenyl groups.

    Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of fluorinated phenyl groups and spirocyclic framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51787-82-7

Molecular Formula

C23H27F2NO2

Molecular Weight

387.5 g/mol

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C23H27F2NO2/c24-20-7-3-18(4-8-20)22(19-5-9-21(25)10-6-19)2-1-13-26-14-11-23(12-15-26)27-16-17-28-23/h3-10,22H,1-2,11-17H2

InChI Key

SZRKKGBMJZHSNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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